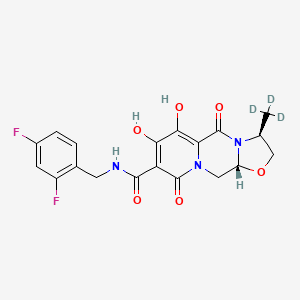

10-Hydroxy Cabotegravir-d3

Description

Significance of Stable Isotope Labeling in Drug Discovery and Development

Stable isotope labeling is a technique where atoms in a molecule are replaced with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). metsol.com This subtle alteration in mass does not significantly change the chemical properties of the molecule, allowing it to behave almost identically to its non-labeled counterpart in biological systems. wikipedia.org This characteristic is paramount in drug discovery and development for several reasons:

Tracing Metabolic Pathways: By introducing a labeled drug into a biological system, researchers can accurately track its transformation into various metabolites. metsol.comadesisinc.com This is crucial for identifying the metabolic "soft spots" of a drug, which are the sites most susceptible to enzymatic modification. nih.gov

Enhancing Analytical Precision: In quantitative analysis, particularly in mass spectrometry, stable isotope-labeled compounds serve as ideal internal standards. clearsynth.comacanthusresearch.com Their similar chemical behavior to the analyte of interest, but distinct mass, allows for more accurate and reliable quantification by correcting for variations in sample preparation and instrument response. acanthusresearch.comnih.gov

Improving Pharmacokinetic Profiles: The strategic placement of deuterium can alter the metabolic fate of a drug, a phenomenon rooted in the kinetic isotope effect. This can lead to the development of drugs with improved pharmacokinetic properties. nih.govresearchgate.net

The concept of using deuterium in medicinal chemistry dates back to the mid-20th century. Initially, its application was primarily in mechanistic studies to elucidate reaction pathways. wikipedia.org The first report of leveraging deuterium to enhance the metabolic stability of a bioactive compound appeared in 1961. researchgate.net However, it wasn't until much later that the full therapeutic potential of deuteration was realized. wikipedia.orgscientificupdate.com The first deuterated drug, deutetrabenazine, received FDA approval in 2017, marking a significant milestone and validating the "deuterium switch" approach, where a known drug is deuterated to improve its properties. nih.govresearchgate.net This has since paved the way for the development of other deuterated therapeutics and solidified the role of deuteration as a valuable tool in drug design. nih.gov

The deuterium kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is slowed down when a hydrogen atom involved in a bond-breaking step is replaced by a deuterium atom. wikipedia.orgprimescholars.com This effect arises from the difference in mass between hydrogen and deuterium. The carbon-deuterium (C-D) bond has a lower vibrational frequency and a higher bond dissociation energy compared to the carbon-hydrogen (C-H) bond. wikipedia.org

In biological systems, many drug metabolism reactions are catalyzed by enzymes, such as the cytochrome P450 (CYP) family, which often involve the cleavage of C-H bonds. epfl.chnih.gov When a C-H bond at a metabolic site is replaced with a C-D bond, the higher energy required to break the C-D bond can lead to a slower rate of metabolism. researchgate.net This primary kinetic isotope effect is a cornerstone of the strategy to enhance a drug's metabolic stability. primescholars.com The magnitude of the KIE can vary depending on the specific reaction and the position of the deuterium atom. wikipedia.org

Overview of 10-Hydroxy Cabotegravir-d3 within the Context of Cabotegravir (B606451) Research

Cabotegravir is an integrase strand transfer inhibitor used in the treatment and prevention of HIV-1 infection. nih.govdrugbank.com Like many pharmaceuticals, cabotegravir undergoes metabolism in the body, leading to the formation of various metabolites. nih.gov One such metabolite is 10-Hydroxy Cabotegravir. The deuterated version, this compound, serves as a crucial tool in the research and development of cabotegravir.

Metabolic Relevance of Hydroxylated Metabolites

Hydroxylation is a common metabolic transformation for many drugs, often mediated by cytochrome P450 enzymes. researchgate.net In the case of cabotegravir, metabolism is primarily carried out by UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A1 and to a lesser extent, UGT1A9. nih.govhiv-druginteractions.org While glucuronidation is the main metabolic pathway, the formation of hydroxylated metabolites is also a relevant area of investigation. nih.govresearchgate.net Understanding the full metabolic profile of a drug, including all its metabolites, is essential for a comprehensive assessment of its disposition and potential for drug-drug interactions. The formation of hydroxylated metabolites can sometimes lead to pharmacologically active or even toxic species, making their identification and characterization a critical aspect of drug development.

Analytical Utility of Deuterated Internal Standards in Drug Metabolism Studies

The use of deuterated compounds as internal standards is a well-established practice in bioanalytical chemistry, particularly in methods employing mass spectrometry. clearsynth.comacanthusresearch.comubc.ca this compound is a prime example of such an internal standard. In studies aiming to quantify the levels of 10-Hydroxy Cabotegravir in biological matrices like plasma or urine, the d3-labeled analog is added to the sample at a known concentration. clearsynth.comnih.gov

Because this compound has virtually identical chemical and physical properties to the non-labeled metabolite, it experiences the same extraction efficiency and ionization response in the mass spectrometer. acanthusresearch.com However, due to its slightly higher mass, it can be distinguished from the unlabeled analyte by the detector. acanthusresearch.com This allows for a precise and accurate calculation of the concentration of the non-labeled 10-Hydroxy Cabotegravir, correcting for any sample loss or matrix effects that may occur during the analytical process. clearsynth.comacanthusresearch.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C₁₉H₁₄D₃F₂N₃O₆ |

| Molecular Weight | 424.37 g/mol |

| Isotopic Label | Deuterium (d3) |

| Primary Use | Internal standard in analytical studies |

This table is for informational purposes and may not represent all available data.

Structure

3D Structure

Properties

Molecular Formula |

C19H17F2N3O6 |

|---|---|

Molecular Weight |

424.4 g/mol |

IUPAC Name |

(3R,6S)-N-[(2,4-difluorophenyl)methyl]-10,11-dihydroxy-8,13-dioxo-6-(trideuteriomethyl)-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,11-diene-12-carboxamide |

InChI |

InChI=1S/C19H17F2N3O6/c1-8-7-30-12-6-23-14(19(29)24(8)12)16(26)15(25)13(18(23)28)17(27)22-5-9-2-3-10(20)4-11(9)21/h2-4,8,12,25-26H,5-7H2,1H3,(H,22,27)/t8-,12+/m0/s1/i1D3 |

InChI Key |

LPQWTWPGBGIEHY-HYCLGAAASA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[C@H]1CO[C@H]2N1C(=O)C3=C(C(=C(C(=O)N3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O)O |

Canonical SMILES |

CC1COC2N1C(=O)C3=C(C(=C(C(=O)N3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O)O |

Origin of Product |

United States |

Synthetic Strategies for Deuterated Metabolites

General Approaches to Deuterium (B1214612) Incorporation in Pharmaceutical Compounds

The introduction of deuterium into pharmaceutical compounds is a key process for creating isotopically labeled internal standards for pharmacokinetic analysis and for developing drugs with potentially improved metabolic stability. acs.orgnih.govresearchgate.net Methodologies for deuterium labeling must be efficient and provide high levels of isotopic enrichment at specific molecular positions. nih.govresearchgate.net

Chemical Synthesis Routes for Deuterium Labeling

Direct chemical synthesis offers precise control over the location and number of deuterium atoms incorporated into a target molecule. This precision is vital for creating standards like 10-Hydroxy Cabotegravir-d3, where the label's position is critical for analytical applications.

Precursors and Reagents for Regioselective Deuteration

Regioselective deuteration—the placement of deuterium at a specific position—is achieved using a variety of specialized reagents and precursors. rsc.org The choice of reagent depends on the target site's chemical environment. For a molecule like 10-Hydroxy Cabotegravir (B606451), which has multiple potential sites for deuteration, selecting the appropriate strategy is paramount. A common approach involves using deuterated building blocks in the total synthesis of the molecule. nih.govnih.gov For instance, a deuterated methyl group (CD3) could be introduced early in the synthetic sequence that ultimately forms the core structure of Cabotegravir.

Commonly used deuterating agents are valued for their efficiency and the high level of deuterium incorporation they provide.

Table 1: Common Reagents for Regioselective Deuteration

| Reagent | Typical Application | Deuterium Source |

|---|---|---|

| Deuterium Gas (D2) | Catalytic reduction of double/triple bonds, deuterodehalogenation | D2 |

| Deuterium Oxide (D2O) | H/D exchange of acidic protons, source for in situ D2 generation | D2O |

| Sodium Borodeuteride (NaBD4) | Reduction of aldehydes and ketones | NaBD4 |

| Deuterated Solvents (e.g., Methanol-d4, Chloroform-d) | H/D exchange, reaction medium | Solvent |

| Metal Deuterides (e.g., LiAlD4) | Reduction of esters, carboxylic acids, and amides | LiAlD4 |

Palladium-Catalyzed H/D Exchange Reactions

Palladium-catalyzed hydrogen/deuterium (H/D) exchange reactions are a powerful tool for late-stage deuteration of complex molecules. acs.orgornl.gov These methods often use D2O as an inexpensive and readily available deuterium source. acs.orgnih.gov The reaction typically involves a palladium catalyst, such as palladium on carbon (Pd/C) or palladium acetate, which facilitates the exchange of hydrogen atoms with deuterium at specific positions, often directed by a functional group within the molecule. acs.orgnih.govornl.gov For instance, an amide group, like the one present in Cabotegravir's structure, can direct the palladium catalyst to exchange protons at ortho- or beta-positions. acs.orgornl.gov This technique is advantageous as it can be applied to a fully formed drug molecule, potentially simplifying the synthesis of its deuterated analog. researchgate.net

Strategies for Stereoselective Deuteration (if applicable)

When deuterium is incorporated at a chiral center, controlling the stereochemistry is essential. Stereoselective deuteration methods use chiral catalysts or auxiliaries to ensure the deuterium atom is added with a specific 3D orientation. nih.govacs.org Biocatalytic methods, employing enzymes like NADH-dependent reductases, offer exceptional stereo- and isotopic selectivity. nih.gov These enzymatic systems can generate a deuterium-labeled chiral center in a single step under mild conditions. nih.gov While the "-d3" designation in this compound typically refers to a deuterated methyl group, which is not chiral, stereoselectivity would be a critical consideration if deuteration were targeted at one of the molecule's existing chiral centers. lgcstandards.com

Bio-generation Methodologies for Stable Isotope Labeled Metabolites

An alternative to chemical synthesis is the use of biological systems to produce the desired deuterated metabolite from a deuterated precursor. This approach mimics the natural metabolic pathways of the drug.

In Vitro Biotransformation Approaches

In vitro biotransformation involves incubating a deuterated parent drug, such as Cabotegravir-d3, with a biological matrix that contains metabolic enzymes. nih.gov The most common systems are human liver microsomes (HLM), which are rich in cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes responsible for the majority of drug metabolism. researchgate.netresearchgate.net

In this approach, Cabotegravir-d3 would be incubated with HLMs in the presence of necessary cofactors (e.g., NADPH for CYP enzymes). nih.govresearchgate.net The enzymes would then convert Cabotegravir-d3 into its various metabolites, including the desired this compound. Following incubation, the mixture is analyzed, and the deuterated metabolite is isolated and purified. This method is particularly useful when the exact chemical synthesis route for a metabolite is unknown or challenging. Studies have shown that Cabotegravir itself is primarily metabolized by UGT1A1 and UGT1A9 enzymes. nih.gov While hydroxylation is typically a CYP-mediated process, this bio-generation method would utilize the relevant enzymatic systems to produce the target compound.

Table 2: Typical Components of an In Vitro Microsomal Incubation

| Component | Purpose | Typical Concentration |

|---|---|---|

| Liver Microsomes (e.g., HLM) | Source of metabolic enzymes (CYPs, UGTs) | 0.5 - 1.0 mg/mL |

| Deuterated Substrate (e.g., Cabotegravir-d3) | Precursor for the deuterated metabolite | 1 - 10 µM |

| Phosphate (B84403) Buffer | Maintain physiological pH | ~100 mM (pH 7.4) |

| NADPH Regenerating System | Cofactor required for CYP450 enzyme activity | ~1 mM |

| Magnesium Chloride (MgCl2) | Cofactor for many enzymes | ~3 mM |

Concentrations are illustrative and can vary based on the specific assay. nih.govresearchgate.net

Enzymatic Synthesis with Deuterated Co-factors or Substrates

The enzymatic synthesis of deuterated metabolites, including this compound, represents a sophisticated approach that leverages the high selectivity of biological catalysts. This method often involves the use of enzymes, such as cytochrome P450 (CYP) and UDP-glucuronosyltransferases (UGT), with either deuterated co-factors or substrates to introduce deuterium atoms into the target molecule. This strategy is particularly valuable for producing metabolites that are difficult to obtain through conventional chemical synthesis.

Biotransformation, utilizing whole-cell systems (e.g., fungi or bacteria) or isolated enzymes, can produce oxidized and conjugated metabolites from a deuterated parent compound. hyphadiscovery.com The enzymes within these biological systems recognize the deuterated substrate and catalyze the same reactions as they would with the non-deuterated analog, albeit sometimes at different rates due to the kinetic isotope effect. hyphadiscovery.comnih.gov

For instance, the hydroxylation of a deuterated drug, a reaction analogous to the formation of 10-Hydroxy Cabotegravir from Cabotegravir, is often mediated by CYP enzymes. hyphadiscovery.comnih.gov These enzymes are a large family of monooxygenases responsible for the metabolism of a vast number of xenobiotics. nih.govacs.org The introduction of deuterium at a potential site of metabolism can slow down the reaction rate, a phenomenon that provides insight into the reaction mechanism and can be exploited to improve a drug's pharmacokinetic profile. nih.govresearchgate.net

Similarly, UGT enzymes are crucial for Phase II metabolism, where they catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to a substrate. nih.govwikipedia.org This process, known as glucuronidation, increases the water solubility of the compound, facilitating its excretion. wikipedia.org Enzymatic synthesis can utilize a deuterated substrate with a non-deuterated UDPGA co-factor, or potentially a deuterated UDPGA, to produce a deuterated glucuronide metabolite.

The regioselectivity and stereoselectivity of enzymes are significant advantages in the synthesis of complex deuterated metabolites. nih.gov Microbial biotransformation, for example, can be employed to produce a specific isomer of a hydroxylated intermediate, which can then be used in subsequent chemical synthesis steps to create the final multi-step metabolite. hyphadiscovery.com

Research into the enzymatic synthesis of deuterated compounds has provided valuable methodologies for producing isotopically labeled standards for metabolic studies and for investigating the mechanisms of drug metabolism. researchgate.netmdpi.com While the direct enzymatic synthesis of this compound may not be extensively documented in publicly available literature, the principles established through studies of other deuterated compounds provide a clear framework for how such a synthesis would be approached.

Table 1: Key Enzymes and Co-factors in the Synthesis of Deuterated Metabolites

| Enzyme Family | Co-factor/Co-substrate | Typical Reaction | Relevance to Deuterated Synthesis |

| Cytochrome P450 (CYP) | NADPH, O2 | Hydroxylation, Oxidation | Can hydroxylate a deuterated parent drug to produce a deuterated metabolite. hyphadiscovery.comnih.gov |

| UDP-Glucuronosyltransferase (UGT) | UDP-glucuronic acid (UDPGA) | Glucuronidation | Can conjugate a deuterated substrate with glucuronic acid. nih.govnih.gov |

| Dehydrogenases | NAD+/NADH, NADP+/NADPH | Oxidation/Reduction | Can be used with deuterated co-factors to introduce deuterium. nih.gov |

Table 2: Examples of Enzymatic Approaches for Deuterated Metabolite Synthesis

| Approach | Description | Example |

| Microbial Biotransformation | Use of whole microbial cells (e.g., fungi, bacteria) to carry out specific metabolic reactions on a deuterated substrate. | A fungal biotransformation was used to produce 4'-hydroxyflurbiprofen (B17815) from flurbiprofen. The same process hydroxylated flurbiprofen-d3, although at a slower rate. hyphadiscovery.com |

| Isolated Enzyme Systems | Use of purified enzymes to catalyze a specific reaction on a deuterated substrate. | Recombinant UGT enzymes can be used to synthesize specific flavonoid glucuronides. nih.gov |

| Chemoenzymatic Synthesis | A multi-step process that combines chemical synthesis with enzymatic reactions to achieve a desired molecular structure. | Microbial biotransformation can create a specific hydroxylated intermediate from a deuterated parent drug, which is then chemically modified to produce the final deuterated metabolite. hyphadiscovery.com |

Advanced Analytical Methodologies for 10 Hydroxy Cabotegravir D3 Quantification and Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the cornerstone for the bioanalytical quantification and characterization of 10-Hydroxy Cabotegravir-d3. This technique offers unparalleled sensitivity and selectivity, enabling the precise measurement of the deuterated metabolite in complex biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is critical in quantitative assays to correct for matrix effects and variations in sample processing and instrument response.

Optimization of Chromatographic Conditions for Deuterated Analogs

The successful separation of this compound from its non-deuterated analog, the parent drug Cabotegravir (B606451), and other endogenous or exogenous compounds is paramount for accurate quantification. This is achieved through meticulous optimization of chromatographic parameters.

The analysis of Cabotegravir and its metabolites is predominantly performed using reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC). ijprajournal.com The choice of stationary phase is critical for achieving the desired retention and selectivity. Phenyl- and C18-based columns are frequently employed due to their hydrophobic interaction capabilities, which are well-suited for retaining Cabotegravir and its analogs. ijprajournal.comresearchgate.netnih.gov

The mobile phase typically consists of a mixture of an organic solvent, most commonly acetonitrile (B52724) (ACN), and an aqueous component. nih.govwisdomlib.org The aqueous phase is often acidified with additives like formic acid, trifluoroacetic acid, or buffered with salts such as ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer to control the pH. nih.govqub.ac.uk Maintaining an acidic pH ensures that the analytes are in a consistent, protonated state, which promotes sharp peak shapes and reproducible retention times.

| Parameter | Common Selections | Rationale | Source(s) |

|---|---|---|---|

| Stationary Phase (Column) | Acquity UPLC BEH Phenyl (1.7 µm) Inertsil ODS (3.5 µm) Kinetex C18 (5 µm) | Provides hydrophobic and π-π interactions for effective retention and separation of aromatic compounds like Cabotegravir. | ijprajournal.comresearchgate.netnih.govwisdomlib.org |

| Mobile Phase (Organic) | Acetonitrile (ACN) | Strong organic solvent offering good elution strength and low viscosity for high-efficiency separations. | nih.govwisdomlib.org |

| Mobile Phase (Aqueous) | Water with 0.1% Formic Acid Ammonium Formate Buffer (pH 3.5) Phosphate Buffer (pH 2.0) | Controls pH to ensure consistent analyte ionization, leading to sharp peaks and stable retention. Buffers ensure MS compatibility. | nih.govwisdomlib.orgqub.ac.uk |

To achieve optimal separation of analytes with differing polarities, such as Cabotegravir and its more polar metabolite 10-Hydroxy Cabotegravir, a gradient elution program is typically employed. nih.gov This involves changing the composition of the mobile phase during the analytical run. The gradient usually starts with a higher percentage of the aqueous phase to retain the analytes on the column and then progressively increases the proportion of the organic solvent (e.g., acetonitrile) to elute the compounds in order of increasing hydrophobicity. nih.gov This approach allows for the sharp elution of all compounds of interest while minimizing the total run time. ijprajournal.com

| Time (minutes) | Flow Rate (mL/min) | % Aqueous (Mobile Phase A) | % Organic (Mobile Phase B) | Source(s) |

|---|---|---|---|---|

| 0.0 | 0.36 | 80 | 20 | nih.gov |

| 1.0 | 0.36 | 80 | 20 | nih.gov |

| 16.0 | 0.36 | 45 | 55 | nih.gov |

| 17.0 | 0.36 | 80 | 20 | nih.gov |

| 20.0 | 0.36 | 80 | 20 | nih.gov |

A known phenomenon in reversed-phase liquid chromatography is the chromatographic isotope effect, where deuterated compounds often exhibit slightly different retention times than their non-deuterated counterparts. nih.govacs.org In RPLC, deuterated analytes typically elute slightly earlier than their protiated (non-deuterated) analogs. nih.govacs.org

This effect is attributed to the fact that a carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond. This subtle difference can lead to weaker van der Waals interactions between the deuterated analyte and the nonpolar stationary phase compared to the non-deuterated molecule. acs.org Consequently, this compound is expected to have a marginally shorter retention time than 10-Hydroxy Cabotegravir. While this shift is usually small, it must be accounted for during method development to ensure that the analyte and its internal standard are correctly integrated and quantified, especially if they are not completely baseline resolved from each other. nih.govoup.com The magnitude of the retention time shift increases with the number of deuterium (B1214612) substitutions in the molecule. oup.comresearchgate.net

Mass Spectrometric Parameters for Isotope Differentiation and Fragmentation

Mass spectrometry provides the detection specificity required to differentiate and quantify this compound.

Electrospray ionization (ESI) is the most commonly utilized ionization technique for the analysis of Cabotegravir and its metabolites. wisdomlib.orgresearchgate.net ESI is a soft ionization method that is highly effective for polar and moderately polar molecules that are already in solution, making it perfectly suited for LC-MS applications. The analysis is typically performed in positive ion mode, which involves the detection of protonated molecules [M+H]⁺. researchgate.net The nitrogen atoms within the structure of this compound are readily protonated in the acidic mobile phase, leading to efficient ion generation and high sensitivity.

The high-resolution mass spectrometer can easily distinguish between 10-Hydroxy Cabotegravir and its d3-labeled analog due to the mass difference. The substitution of three hydrogen atoms with three deuterium atoms results in a mass increase of approximately 3 Daltons.

| Compound Name | Molecular Formula | Monoisotopic Mass | Expected [M+H]⁺ (m/z) | Source(s) |

|---|---|---|---|---|

| Cabotegravir | C₁₉H₁₇F₂N₃O₅ | 405.11 | 406.1 | qub.ac.uk |

| 10-Hydroxy Cabotegravir | C₁₉H₁₇F₂N₃O₆ | 421.11 | 422.1 | |

| This compound | C₁₉H₁₄D₃F₂N₃O₆ | 424.13 | 425.1 |

Multiple Reaction Monitoring (MRM) Transition Selection

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mass spectrometry technique used for quantifying specific compounds within complex mixtures. The selection of optimal MRM transitions—pairs of precursor and product ions—is a critical step in method development.

For this compound, the precursor ion is the protonated molecule, [M+H]⁺. Given that the monoisotopic mass of the unlabeled 10-Hydroxy Cabotegravir is approximately 421.1 g/mol , the deuterated analog with three deuterium atoms (d3) will have a mass of approximately 424.1 g/mol . Therefore, the precursor ion selected for monitoring would be m/z 425.1.

Upon collision-induced dissociation (CID) in the mass spectrometer's collision cell, this precursor ion fragments into characteristic product ions. The selection of a stable and intense product ion is essential for sensitivity and specificity. Based on the known fragmentation of Cabotegravir, which involves the cleavage of the amide bond, a common product ion for this compound would be selected. For instance, a known transition for Cabotegravir is m/z 406.12 → 142.04. researchgate.net The fragmentation pattern of the hydroxylated metabolite would be similar. A hypothetical, yet chemically plausible, set of MRM transitions for the analyte and its SIL-IS are presented below.

| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Mode |

|---|---|---|---|

| 10-Hydroxy Cabotegravir (Analyte) | 422.1 | 277.1 | Positive |

| This compound (IS) | 425.1 | 277.1 | Positive |

This table presents hypothetical MRM transitions based on the principles of mass spectrometry for the specified compounds. The product ion is assumed to be a common fragment not containing the deuterium label.

Deuterium Position Confirmation via Fragmentation Analysis

Confirming the position of the deuterium atoms is vital to ensure the label's stability and to prevent isotopic effects that could compromise the assay. This is achieved through a detailed fragmentation analysis (MS/MS scans). By comparing the fragmentation patterns of the unlabeled analyte and the deuterated internal standard, the location of the label can be deduced.

If the deuterium atoms are located on a part of the molecule that is lost during fragmentation, the resulting product ion will have the same mass-to-charge ratio (m/z) as the corresponding fragment from the unlabeled compound. Conversely, if the label resides on the portion of the molecule that remains intact as the monitored product ion, this fragment will exhibit a mass shift corresponding to the number of deuterium atoms. For an ideal internal standard, the label should be in a position that is not subject to chemical exchange and preferably not lost during the primary fragmentation used for quantification, as this can complicate analysis. amazonaws.com

Role of this compound as a Stable Isotope Labeled Internal Standard (SIL-IS)

The use of a SIL-IS is the gold standard in quantitative bioanalysis by LC-MS/MS. This compound, being chemically almost identical to the analyte of interest, provides the most effective means of correcting for variability during sample processing and analysis. scispace.com

A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavier stable isotopes (e.g., ²H (D), ¹³C, or ¹⁵N). scispace.com The ideal SIL-IS has physicochemical properties nearly identical to the unlabeled analyte. amazonaws.com This means it behaves similarly during extraction, chromatography, and ionization. waters.com

Key Advantages:

Co-elution: The SIL-IS co-elutes chromatographically with the analyte, ensuring both are subjected to the same matrix effects at the same time. waters.com

Similar Ionization Efficiency: Both the analyte and the SIL-IS have nearly identical ionization efficiencies in the mass spectrometer's source. thermofisher.com

Correction for Variability: It effectively corrects for variations in sample preparation steps (e.g., extraction recovery, evaporation) and instrument response. amazonaws.com

Improved Accuracy and Precision: The use of a SIL-IS significantly enhances the accuracy and precision of the quantification, leading to more reliable and reproducible results. scispace.com

Matrix effects occur when co-eluting endogenous components from the biological sample (e.g., salts, lipids, proteins) interfere with the ionization of the target analyte, causing either ion suppression or enhancement. fda.gov This variability is a major challenge in bioanalysis, as it can lead to inaccurate results.

Because this compound co-elutes and has the same chemical properties as 10-Hydroxy Cabotegravir, it experiences the same degree of ion suppression or enhancement. waters.comthermofisher.com By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability caused by matrix effects is normalized. This ratio is then used to determine the analyte's concentration from the calibration curve, ensuring that the quantification is not skewed by sample-to-sample variations in the matrix. amazonaws.com

For a SIL-IS to be effective, its purity and stability are paramount.

Isotopic Purity: The internal standard solution should be free from the unlabeled analyte. The presence of the unlabeled form as an impurity in the IS can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ). waters.com High isotopic purity ensures that the signal measured for the analyte is not artificially inflated by contributions from the IS. nih.gov

Label Stability: The deuterium atoms in this compound must be placed in a chemically stable position on the molecule to prevent H/D (hydrogen-deuterium) exchange with protons from the solvent or matrix. amazonaws.com If the label is labile and exchanges with hydrogen, the mass of the internal standard will change, compromising its ability to serve as a reliable standard. Labels on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyls can sometimes be susceptible to exchange. Therefore, careful synthetic design is required to place the deuterium atoms on stable positions, such as an aromatic ring or a non-activated alkyl position. thermofisher.com

Method Development and Validation Parameters for this compound Assays

Any bioanalytical method used for regulatory submissions must be rigorously validated to ensure its reliability. The validation process for an LC-MS/MS assay utilizing this compound as an internal standard follows guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA). fda.goviqvia.comfda.gov Key validation parameters are summarized below.

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Selectivity & Specificity | The ability to differentiate and quantify the analyte from other components in the sample, including metabolites, impurities, and matrix components. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. fda.gov |

| Accuracy & Precision | Accuracy refers to the closeness of measured values to the nominal concentration. Precision measures the reproducibility of replicate measurements. | Mean accuracy within ±15% of nominal values (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ). iqvia.comnih.gov |

| Calibration Curve | Demonstrates the relationship between instrument response and analyte concentration over a specified range. | At least 6-8 non-zero standards. Correlation coefficient (r²) should be ≥0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). gmp-compliance.org |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤20%. gmp-compliance.org |

| Matrix Effect | Assesses the impact of matrix components on the ionization of the analyte and IS. | The coefficient of variation (%CV) of the IS-normalized matrix factor across different lots of matrix should be ≤15%. |

| Recovery | The extraction efficiency of the analytical method for the analyte and IS from the biological matrix. | Recovery should be consistent, precise, and reproducible, though 100% recovery is not required. |

| Stability | Evaluates the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term storage). | Mean concentrations of stability samples must be within ±15% of the nominal concentration. iqvia.com |

Selectivity and Specificity Considerations

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

In the context of this compound, a highly selective and specific method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential. The method must be able to distinguish this compound from:

The parent drug, Cabotegravir.

Other Cabotegravir metabolites.

Endogenous components of the biological matrix (e.g., plasma, urine).

Concomitantly administered medications.

Chromatographic separation, often using a C18 column, is optimized to achieve distinct retention times for this compound and potential interfering substances. The high specificity of tandem mass spectrometry is achieved by selecting unique precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for this compound.

Sensitivity Determination (LOD, LOQ)

The sensitivity of a bioanalytical method is determined by its Limit of Detection (LOD) and Lower Limit of Quantification (LOQ).

LOD : The lowest concentration of an analyte that can be detected but not necessarily quantified with acceptable accuracy and precision.

LOQ : The lowest concentration of an analyte that can be determined with acceptable accuracy and precision.

For methods quantifying metabolites like this compound, achieving a low LOQ is critical for characterizing its pharmacokinetic profile, especially at later time points. While specific values for this compound are not readily published, for the parent compound Cabotegravir, spectrofluorimetric methods have demonstrated an LOD of 0.21 µg/ml and an LOQ of 0.6 µg/ml. It is anticipated that a validated LC-MS/MS method for this compound would exhibit significantly lower LOQs, likely in the low ng/mL range, to adequately support pharmacokinetic studies.

Accuracy, Precision, and Recovery Assessment

Accuracy, precision, and recovery are fundamental parameters in the validation of any quantitative bioanalytical method.

Accuracy : The closeness of the mean test results obtained by the method to the true concentration of the analyte. It is often expressed as a percentage of the nominal concentration.

Precision : The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Recovery : The efficiency of the extraction procedure of an analytical method, expressed as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.

Validation studies for Cabotegravir have demonstrated excellent accuracy and precision. For instance, one study reported trueness (a measure of accuracy) between 94.7% and 107.5%, with repeatability (intra-day precision) ranging from 2.6% to 11% and intermediate precision (inter-day precision) from 3.0% to 11.2%. Another method showed recovery between 99.51% and 100.35%. For this compound, a validated method would be expected to meet similarly stringent criteria, typically with accuracy within ±15% of the nominal concentration (±20% at the LOQ) and precision (RSD) not exceeding 15% (20% at the LOQ).

Table 1: Representative Acceptance Criteria for Accuracy and Precision

| Parameter | Acceptance Criteria |

| Accuracy | Within ±15% of the nominal value (±20% at LOQ) |

| Precision (%RSD) | ≤15% (≤20% at LOQ) |

| Data Source: Based on typical FDA and EMA guidelines for bioanalytical method validation. |

Stability Studies (e.g., Freeze-Thaw, Bench-top, Post-preparative)

Stability studies are conducted to evaluate the chemical stability of the analyte in a given biological matrix under specific conditions that may be encountered during sample handling and storage. For this compound, this would involve:

Freeze-Thaw Stability : Assessing the stability after repeated cycles of freezing and thawing.

Bench-top Stability : Evaluating the stability at room temperature for a period that simulates the sample handling process.

Post-preparative Stability : Determining the stability of the processed samples (e.g., in the autosampler) prior to analysis.

Long-term Stability : Assessing the stability of the analyte in the matrix when stored at a specified temperature (e.g., -20°C or -80°C) for an extended period.

These studies are crucial to ensure that the measured concentration of this compound is not affected by degradation during sample storage and processing.

Table 2: Overview of Stability Assessments

| Stability Type | Purpose |

| Freeze-Thaw | Simulates the effect of taking samples out of and returning them to the freezer. |

| Bench-top | Assesses stability during sample preparation at room temperature. |

| Post-preparative | Ensures stability of the extracted sample in the autosampler before injection. |

| Long-term | Confirms that the analyte does not degrade over the intended storage duration. |

| Data Source: Based on standard protocols for bioanalytical method validation. |

Robustness Evaluation in Bioanalytical Methods

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an LC-MS/MS method for this compound, robustness would be evaluated by introducing slight modifications to parameters such as:

Mobile phase composition (e.g., ±2% organic content).

Flow rate (e.g., ±5%).

Column temperature (e.g., ±2°C).

pH of the mobile phase.

The method is considered robust if the results for these varied conditions remain within the acceptance criteria for accuracy and precision. This ensures the method's transferability and reliability across different laboratories and instruments. RP-HPLC methods for the parent compound, Cabotegravir, have been described as robust and suitable for routine quality control applications.

Enzymatic Pathways and Metabolic Formation of 10 Hydroxy Cabotegravir

Identification of Key Metabolic Enzymes Involved in Cabotegravir (B606451) Hydroxylation

Research into the biotransformation of Cabotegravir has consistently shown that its clearance is dominated by Phase II metabolic enzymes. The involvement of Phase I oxidative enzymes, which are typically responsible for hydroxylation reactions, appears to be minimal.

The primary metabolic pathway for Cabotegravir is direct O-glucuronidation, which is mediated by the uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) family of enzymes. researchgate.netnih.gov Specifically, in vitro phenotyping experiments have identified UGT1A1 as the main enzyme responsible for this conjugation, with a smaller contribution from UGT1A9. nih.govdrugbank.com This process converts Cabotegravir into a more water-soluble ether glucuronide conjugate (M1), facilitating its excretion. researchgate.net The M1 conjugate is the predominant metabolite found in urine and bile. researchgate.netnih.gov

| Enzyme | Role in Cabotegravir Metabolism | Metabolite Formed | Reference |

|---|---|---|---|

| UGT1A1 | Primary metabolic enzyme, responsible for the majority of glucuronidation. | Cabotegravir-O-glucuronide (M1) | researchgate.netnih.gov |

| UGT1A9 | Secondary contributor to glucuronidation. | Cabotegravir-O-glucuronide (M1) | researchgate.netnih.gov |

While hydroxylation is a common Phase I metabolic reaction catalyzed by Cytochrome P450 (CYP) enzymes, evidence suggests this is not a significant pathway for Cabotegravir. Multiple in vitro studies have concluded that Cabotegravir is unlikely to be significantly metabolized by the CYP450 system. researchgate.netnih.gov Furthermore, at clinically relevant concentrations, Cabotegravir does not act as an inhibitor or an inducer of major CYP or UGT enzymes, indicating a low potential for drug-drug interactions mediated by these pathways. nih.govnih.gov

The formation of a hydroxylated metabolite, such as 10-Hydroxy Cabotegravir, is therefore considered a minor or negligible pathway in vivo. While forced degradation studies under oxidative stress conditions have shown that Cabotegravir can be chemically altered to form oxidation products, this is distinct from enzyme-mediated metabolism. nih.govresearchgate.net The low affinity of Cabotegravir for CYP enzymes means that hydroxylation does not represent a meaningful clearance route for the drug. researchgate.net

In Vitro Metabolic Profiling Using Hepatic Microsomes and Recombinant Enzymes

To understand the metabolic fate of a drug candidate, in vitro systems that contain key metabolic enzymes are employed. Human liver microsomes, which are rich in both UGT and CYP enzymes, and recombinant enzymes expressing a single type of metabolic enzyme are standard tools for these investigations.

Metabolite profiling studies for Cabotegravir, using methods such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), have been conducted. Following incubations with human liver microsomes, the primary metabolite detected is the Cabotegravir-glucuronide conjugate. researchgate.net These studies, along with human mass balance studies using radiolabeled [¹⁴C]Cabotegravir, have confirmed that the glucuronide conjugate is the main metabolite in circulation and excreta. nih.govdrugbank.com Oxidative metabolites like 10-Hydroxy Cabotegravir have not been identified as significant products in these comprehensive metabolic profiling studies.

Reaction phenotyping is performed to identify the specific enzymes responsible for a drug's metabolism. For Cabotegravir, these studies have involved incubating the drug with a panel of recombinant human UGT and CYP enzymes. The results from these experiments unequivocally demonstrate that UGT1A1 and, to a lesser extent, UGT1A9 are the enzymes that catalyze its clearance. nih.gov Corresponding experiments with a broad panel of recombinant CYP enzymes show minimal or no turnover of the parent drug, confirming the lack of involvement of this system in Cabotegravir's primary metabolism. nih.gov

Deuterium (B1214612) Isotope Effects on 10-Hydroxylation Metabolism

The kinetic deuterium isotope effect (KDIE) is a powerful tool used in mechanistic enzymology and drug metabolism research. It involves replacing a hydrogen (H) atom with its heavier, stable isotope deuterium (D) at a potential site of metabolism. Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, its cleavage is typically slower. This can significantly reduce the rate of metabolic reactions where C-H bond breaking is the rate-limiting step, such as in many CYP-mediated hydroxylations. researchgate.net

If the 10-hydroxylation of Cabotegravir were a metabolically significant pathway, the synthesis of a specifically deuterated analog, such as 10-Hydroxy Cabotegravir-d3 (where deuterium is placed at or near the site of hydroxylation), would be a standard strategy to investigate the reaction's mechanism and quantitative importance. A large KDIE would confirm that C-H bond cleavage is rate-limiting and could be used to stabilize the molecule against this specific metabolic transformation. ingenza.comnih.gov

However, given the extensive evidence that Cabotegravir's metabolism is dominated by glucuronidation rather than oxidation, the practical application of deuteration for this compound takes a different form. Commercially available deuterated Cabotegravir, such as Cabotegravir-d3, is primarily utilized as a stable isotope-labeled internal standard for quantitative bioanalytical methods (e.g., LC-MS/MS). lgcstandards.comesschemco.com In this application, the deuterium atoms provide a mass shift for detection without significantly altering the compound's physicochemical properties or its primary metabolic fate via glucuronidation, ensuring it serves as a reliable tracer for the non-deuterated parent drug during sample analysis.

Mechanistic Insights from Deuteration at Proposed Vulnerable Sites

Deuteration, the substitution of hydrogen with its heavier isotope deuterium, at specific, metabolically vulnerable sites on a drug molecule can provide significant mechanistic insights into its biotransformation. This strategy is based on the kinetic isotope effect, where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. The cleavage of this stronger bond by metabolic enzymes typically proceeds at a slower rate.

For a hypothetical metabolite like this compound, where deuterium is placed at or near the site of hydroxylation, one would anticipate a decrease in the rate of its formation. This is because the enzymatic abstraction of a hydrogen atom is often the rate-limiting step in CYP450-mediated hydroxylation. By replacing hydrogen with deuterium at the proposed "soft spot" for oxidation, the activation energy for this step is increased, thereby slowing down the reaction.

Observing a reduced formation of 10-Hydroxy Cabotegravir upon deuteration would provide strong evidence that the deuterated position is indeed a primary site of oxidative metabolism. This technique can be instrumental in identifying the specific atoms within a molecule that are most susceptible to enzymatic attack.

Impact on Metabolic Rate and Potential for Metabolic Switching

A key phenomenon that can occur as a result of blocking a primary metabolic pathway through deuteration is "metabolic switching". victoria.ac.nz This occurs when the metabolic machinery of the body shifts to alternative, non-deuterated sites on the molecule or to entirely different metabolic pathways to eliminate the drug. victoria.ac.nz

Furthermore, a reduction in oxidative metabolism could potentially lead to an increase in the proportion of the drug undergoing conjugation reactions, such as the well-established glucuronidation pathway for cabotegravir. This redirection of metabolic flow is a critical consideration in the design of deuterated drugs, as the newly favored metabolites must also be assessed for their pharmacological activity and safety profile.

Preclinical Disposition Studies Utilizing 10 Hydroxy Cabotegravir D3

Application of 10-Hydroxy Cabotegravir-d3 in In Vitro ADME Research

In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are foundational in early drug discovery, offering insights into a compound's potential pharmacokinetic behavior. The use of deuterated standards like this compound is critical for generating robust and reliable data in these assays.

Metabolic Stability Assessments in Hepatic Subcellular Fractions (Microsomes, S9, Hepatocytes)

Metabolic stability assays are conducted to predict the intrinsic clearance of a compound. In these experiments, the test compound (in this case, 10-Hydroxy Cabotegravir) is incubated with hepatic subcellular fractions such as microsomes, S9 fractions, or hepatocytes, which contain various drug-metabolizing enzymes.

This compound serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods used to quantify the disappearance of the parent compound over time. Due to its nearly identical physicochemical properties to the non-deuterated analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer, effectively normalizing for variations in sample preparation and instrument response. This ensures accurate determination of the metabolic stability of 10-Hydroxy Cabotegir.

Table 1: Representative Data from an In Vitro Metabolic Stability Assay

| Incubation Time (min) | Concentration of 10-Hydroxy Cabotegravir (B606451) (nM) | Concentration of this compound (Internal Standard, nM) | Normalized Peak Area Ratio |

| 0 | 100 | 50 | 2.00 |

| 5 | 85 | 50 | 1.70 |

| 15 | 60 | 50 | 1.20 |

| 30 | 35 | 50 | 0.70 |

| 60 | 10 | 50 | 0.20 |

Enzyme Inhibition Studies (e.g., CYP/UGT) Using Deuterated Probes

Assessing the potential of a new chemical entity to inhibit major drug-metabolizing enzymes like Cytochrome P450 (CYP) or UDP-glucuronosyltransferases (UGT) is a critical step in preclinical safety assessment to predict potential drug-drug interactions. In these assays, specific probe substrates for each enzyme are incubated with the enzyme source in the presence and absence of the potential inhibitor (10-Hydroxy Cabotegravir).

The use of deuterated probes and their corresponding deuterated metabolites as internal standards, including this compound, allows for highly specific and sensitive quantification of the formation of the metabolite. This precision is crucial for accurately determining the half-maximal inhibitory concentration (IC50) of 10-Hydroxy Cabotegravir against various metabolic enzymes.

In Vivo Preclinical Pharmacokinetic Studies in Animal Models

Following in vitro characterization, in vivo studies in animal models are conducted to understand the pharmacokinetic profile of a compound in a whole organism. This compound plays a vital role in the accurate quantification of its non-deuterated counterpart in these studies.

Use of Deuterated Tracer for Mass Balance and Excretion Profiling in Preclinical Species

Mass balance studies are designed to account for the total administered dose of a drug and its metabolites. While radiolabeled compounds are often used, stable isotope-labeled compounds like this compound can be employed as tracers. By administering a mixture of the non-deuterated compound and a known amount of the deuterated tracer, researchers can track the excretion of the compound in urine and feces over time. The distinct mass of the deuterated tracer allows for its differentiation from the non-deuterated compound by mass spectrometry, providing a detailed picture of the routes and rates of excretion.

Understanding Metabolite Identification and Quantification in Non-Clinical Biological Matrices

The quantification of metabolites in biological matrices such as plasma, urine, and tissue homogenates is essential for understanding the metabolic fate of a drug. The complex nature of these matrices can lead to significant matrix effects in LC-MS/MS analysis. The use of a stable isotope-labeled internal standard like this compound is the gold standard for mitigating these effects. By adding a known concentration of the deuterated standard to the samples, any suppression or enhancement of the ion signal during analysis will affect both the analyte and the internal standard similarly, leading to an accurate quantification of the metabolite concentration.

Table 2: Example Pharmacokinetic Parameters of 10-Hydroxy Cabotegravir in a Preclinical Species

| Parameter | Value |

| Cmax (ng/mL) | 150 |

| Tmax (hr) | 2 |

| AUC (ng*hr/mL) | 750 |

| Half-life (hr) | 4.5 |

| Clearance (mL/min/kg) | 10 |

| Volume of Distribution (L/kg) | 3.5 |

Comparative Metabolic Profiling Across Preclinical Species

Understanding the differences in drug metabolism across various preclinical species (e.g., mouse, rat, dog, monkey) and how they compare to humans is crucial for selecting the most appropriate animal model for further safety and efficacy studies.

By using this compound as an internal standard, researchers can accurately quantify the levels of 10-Hydroxy Cabotegravir in the plasma and excreta of different species following administration of Cabotegravir. This allows for a direct comparison of the extent of formation of this particular metabolite across species. Such data is invaluable for assessing whether the metabolic pathways in the preclinical species are representative of human metabolism, thereby improving the translation of preclinical findings to clinical outcomes.

Table 3: Comparative Formation of 10-Hydroxy Cabotegravir (% of Total Metabolites) Across Species

| Species | % Formation of 10-Hydroxy Cabotegravir |

| Mouse | 5.2 |

| Rat | 3.8 |

| Dog | 8.1 |

| Monkey | 6.5 |

| Human (in vitro) | 4.9 |

Mechanistic Research and Advanced Applications of 10 Hydroxy Cabotegravir D3

Probing Reaction Mechanisms of Drug-Metabolizing Enzymes with Deuterated Substrates

The use of deuterated substrates is a cornerstone technique for elucidating the mechanisms of drug-metabolizing enzymes. The substitution of a hydrogen atom with a heavier deuterium (B1214612) atom can alter the rate of reactions that involve the cleavage of the carbon-hydrogen (C-H) bond. This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE), provides critical information about the rate-limiting steps in an enzymatic reaction. nih.govnih.gov

Cabotegravir (B606451) is primarily metabolized by Phase II glucuronidation, a process catalyzed by uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzymes, specifically UGT1A1 and, to a lesser extent, UGT1A9. researchgate.netnih.gov This process involves the conjugation of glucuronic acid to the cabotegravir molecule. Unlike many drugs that undergo Phase I metabolism via cytochrome P450 (CYP) enzymes, Cabotegravir's clearance is not significantly dependent on the CYP pathway. nih.govnih.gov

When a deuterated substrate like 10-Hydroxy Cabotegravir-d3 is used in in vitro metabolic studies, the rate of its metabolism can be compared to its non-deuterated counterpart.

Significant KIE: A significantly slower rate of metabolism for the deuterated compound indicates that the cleavage of the corresponding C-H bond is a rate-limiting step in the reaction. nih.gov

No Significant KIE: If no significant change in the metabolic rate is observed, it suggests that C-H bond breaking is not the slowest step in the catalytic cycle. plos.org

| Parameter | Observation with Deuterated Substrate | Mechanistic Implication |

|---|---|---|

| Metabolic Rate (Vmax) | Decreased | C-H bond cleavage is likely a rate-limiting step in the reaction. |

| Intrinsic Clearance (CLint) | Decreased | Indicates a significant KIE, slowing overall metabolic turnover. plos.org |

| Metabolic Rate (Vmax) | Unchanged | C-H bond cleavage is not rate-limiting; other steps like substrate binding or product release are slower. plos.org |

| Metabolite Profile | Shift in metabolite ratios ("Metabolic Switching") | Deuteration at one metabolic site slows its reaction, causing the enzyme to favor metabolism at an alternative, non-deuterated site. plos.orgacs.org |

Isotopic Labeling for Understanding Drug-Drug Interactions (DDI) at the Metabolic Level in Preclinical Models

Isotopically labeled compounds are invaluable for studying drug-drug interactions (DDIs) in preclinical models, such as human liver microsomes or hepatocytes. plos.org this compound can be used as a stable isotope-labeled internal standard (SIL-IS) in quantitative assays, allowing for precise measurement of the non-labeled metabolite's formation.

The primary metabolic pathway for Cabotegravir is glucuronidation via UGT1A1. nih.govfda.gov Therefore, Cabotegravir is susceptible to interactions with drugs that induce or inhibit this enzyme. For example, co-administration with strong UGT1A1 inducers (e.g., rifampicin, carbamazepine) is expected to decrease Cabotegravir plasma concentrations, potentially leading to a loss of virologic response. fda.gov

In a typical preclinical DDI study, a system like human liver microsomes would be used to assess the impact of a co-administered drug on Cabotegravir metabolism.

Incubation: Liver microsomes are incubated with Cabotegravir and the potential interacting drug.

Quantification: After the reaction, a known amount of this compound is added to the sample.

Analysis: The samples are analyzed using liquid chromatography-mass spectrometry (LC-MS). The mass difference between the deuterated standard and the non-deuterated metabolite allows for their distinct and accurate quantification, even if they have identical chemical properties and chromatographic behavior.

This methodology allows researchers to precisely quantify the degree of inhibition or induction caused by the co-administered drug on the UGT1A1-mediated formation of the Cabotegravir metabolite. The use of a deuterated standard corrects for variability in sample preparation and instrument response, leading to highly reliable data on DDI potential. plos.org

| Study Type | Role of this compound | Information Gained | Example Interactor for Cabotegravir |

|---|---|---|---|

| Enzyme Inhibition Assay | Internal Standard for LC-MS analysis | Quantifies the decrease in metabolite formation, providing IC50 values for the inhibitor. | Atazanavir (UGT1A1 inhibitor) researchgate.net |

| Enzyme Induction Assay (using hepatocytes) | Internal Standard for LC-MS analysis | Quantifies the increase in metabolite formation after pre-treatment with an inducer. | Rifampicin (Strong UGT1A1 inducer) fda.gov |

| Metabolic Pathway Identification | Tracer or standard to confirm structures of unknown metabolites | Helps differentiate between various potential metabolic products and confirm their identity. | N/A |

Investigating Stereochemical Aspects of Metabolism

The applicability of using deuterated compounds to investigate stereochemical aspects of metabolism depends on the drug's structure and its enzymatic biotransformation. Cabotegravir is a specific stereoisomer, with its chemical name being (3S,11aR)-N-[(2,4-difluorophenyl)methyl]-6-hydroxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydro nih.govdrugbank.comoxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide. nih.gov This defined three-dimensional structure is crucial for its binding to the active site of the HIV integrase enzyme.

The primary metabolic process for Cabotegravir is glucuronidation at the 6-hydroxy position, which is not a chiral center. researchgate.net The UGT1A1 and UGT1A9 enzymes that catalyze this reaction may still exhibit stereoselectivity, preferentially binding and metabolizing one stereoisomer over another if a racemic mixture were present. However, since Cabotegravir is administered as a single enantiomer, the focus is less on distinguishing between enantiomers and more on whether the metabolic process itself introduces new stereochemical complexities.

Currently, there is limited specific information in the public domain detailing stereoselective metabolism of Cabotegravir or the formation of stereoisomeric metabolites. If metabolism were to occur at a position that could create a new chiral center, or if an enzyme showed a preference for a particular conformation of the molecule, deuteration could be a useful tool. For instance, placing deuterium at a prochiral center could help determine the stereochemical course of an oxidative reaction. For Cabotegravir, whose primary metabolic fate is conjugation rather than oxidation, this application is less directly relevant but remains a valid strategy in broader drug metabolism research. plos.org

Future Perspectives and Emerging Research Directions

Advancements in Deuterated Compound Synthesis Technologies

The synthesis of deuterated compounds has evolved significantly, moving towards more selective, efficient, and scalable methods. These advancements are critical for producing complex deuterated metabolites like 10-Hydroxy Cabotegravir-d3 for research purposes. Modern strategies offer greater precision in placing deuterium (B1214612) atoms at specific molecular sites, which is essential for studying metabolic pathways. jscimedcentral.comnih.gov

Key synthesis technologies applicable to deuterated metabolites include:

Catalytic Hydrogen Isotope Exchange (HIE): This method allows for the incorporation of deuterium into a molecule by exchanging hydrogen atoms. Recent advances have led to more selective catalysts that can target specific positions on a complex scaffold, minimizing unwanted side reactions.

Biocatalysis: Utilizing enzymes for synthesis offers high stereo- and regioselectivity. nih.gov Enzymes sourced from primary and secondary metabolic pathways can be engineered to perform specific deuteration steps under mild conditions, which is particularly useful for complex drug molecules. nih.gov This approach can be used to create entire molecular scaffolds in a targeted manner. nih.gov

Organocatalysis: N-Heterocyclic Carbenes (NHCs) and other organocatalysts have emerged as powerful tools for selective deuterium labeling. researchgate.net These methods can use inexpensive deuterium sources like heavy water (D₂O) and are effective for a broad range of functional groups, making them highly valuable for synthesizing deuterated pharmaceutical building blocks. researchgate.netjuniperpublishers.com

Multicomponent Reactions (MCRs): MCRs enable the rapid assembly of complex, drug-like molecules from simple, deuterated starting materials. beilstein-journals.org This approach is efficient for creating libraries of deuterated compounds to study structure-activity relationships and metabolic stability. beilstein-journals.org

| Synthesis Technology | Key Advantages | Applicability to Deuterated Metabolites | Example Deuterium Source |

|---|---|---|---|

| Catalytic HIE | High selectivity for specific C-H bonds. | Targeted labeling to probe specific metabolic "soft spots". | D₂ Gas |

| Biocatalysis | High stereo- and regioselectivity; mild reaction conditions. | Synthesis of complex, chiral metabolites. | Deuterated Precursors |

| Organocatalysis | Uses inexpensive deuterium sources; broad functional group tolerance. | Efficient synthesis of deuterated building blocks and final compounds. | D₂O (Heavy Water) |

| Multicomponent Reactions | Rapid generation of molecular diversity; synthetic efficiency. | Creation of libraries of deuterated analogues for screening. | Deuterated Aldehydes/Isonitriles |

Integration of High-Resolution Mass Spectrometry for Metabolomics and Isotope Tracing

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technology for modern metabolomics and is indispensable for studying deuterated compounds. Instruments like Fourier Transform-Ion Cyclotron Resonance (FT-ICR) and Orbitrap mass spectrometers provide the mass accuracy and resolution required to confidently identify and quantify metabolites in complex biological matrices. researchgate.netnih.gov

The integration of HRMS in the study of this compound offers several advantages:

Unambiguous Metabolite Identification: HRMS provides sub-parts-per-million (ppm) mass accuracy, which allows for the reliable assignment of elemental formulas to detected ions. nih.govfrontiersin.org This capability is crucial for distinguishing between isobaric compounds and confirming the structure of novel or unexpected metabolites.

Isotope Tracing: By using this compound as a tracer, researchers can follow its metabolic fate. HRMS can easily distinguish the deuterated metabolite from its endogenous, non-deuterated counterpart, allowing for precise tracking of metabolic pathways without the need for radioactive labels. bohrium.com

Enhanced Sensitivity and Specificity: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are widely used for analyzing cabotegravir (B606451) and its related substances. nih.govacs.orgqub.ac.uknih.gov The high specificity of HRMS minimizes interference from matrix components, enabling accurate quantification even at low concentrations. mdpi.com

Direct Infusion Analysis: For high-throughput screening, HRMS platforms can be used in a direct infusion mode, significantly increasing the speed of analysis for metabolic fingerprinting studies. nih.gov

| HRMS Platform | Key Features | Relevance for Deuterated Metabolite Analysis |

|---|---|---|

| Orbitrap-MS | High resolution (>100,000), sub-ppm mass accuracy, rapid scanning. | Ideal for LC-MS based metabolomics, identification of metabolites, and isotope tracing. researchgate.netresearchgate.net |

| FT-ICR-MS | Highest available mass resolution and accuracy. | Unambiguous formula assignment for unknown metabolites; analysis of complex mixtures. nih.govfrontiersin.org |

| Quadrupole Time-of-Flight (Q-ToF) | Good resolution and mass accuracy, robust for quantitative studies. | Commonly used for both qualitative and quantitative analysis in drug metabolism studies. |

Predictive Modeling of Deuteration Effects on Drug Metabolism Pathways

Predictive modeling, particularly Physiologically Based Pharmacokinetic (PBPK) modeling, is an emerging tool to forecast the effects of deuteration on a drug's metabolic fate. nih.govmdpi.com The primary mechanism by which deuterium substitution alters metabolism is the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond slows the rate of bond cleavage in enzymatic reactions compared to a carbon-hydrogen (C-H) bond. wikipedia.org

For a compound like Cabotegravir, which is primarily metabolized by UGT1A1 and UGT1A9 enzymes, predictive models can simulate how deuteration at a specific site might influence its biotransformation. nih.govresearchgate.netnih.gov

Modeling Metabolic Switching: If the rate of metabolism at one site is slowed by deuteration, the drug may be metabolized through alternative pathways. jscimedcentral.com PBPK models can incorporate the KIE for different metabolic routes to predict such "metabolic switching," which has significant implications for the formation of different metabolites and potential toxicity. jscimedcentral.com

In Vitro-In Vivo Extrapolation (IVIVE): PBPK models use in vitro data, such as enzyme kinetics, to predict in vivo pharmacokinetics. researchgate.net By measuring the KIE in vitro using human liver microsomes or recombinant enzymes, models can extrapolate how deuteration will affect the drug's half-life and metabolite exposure in humans.

Predicting Drug-Drug Interactions (DDIs): PBPK models are valuable for predicting DDIs. nih.gov If a deuterated drug or its metabolite has an altered interaction profile with metabolic enzymes, these models can simulate the clinical significance, providing insights before human trials. nih.gov

A PBPK model for predicting deuteration effects on Cabotegravir would integrate data on its physicochemical properties, in vitro metabolism (including KIE), and physiological parameters to simulate the concentrations of both the parent drug and its metabolites, such as 10-Hydroxy Cabotegravir, in various tissues over time. mdpi.com

Novel Applications of Deuterated Metabolites in Research Tool Development

Deuterated metabolites like this compound are invaluable research tools that extend beyond their use as simple analytical standards. Their unique properties enable deeper investigations into drug mechanisms and safety.

Internal Standards for Bioanalysis: The most common application is as an internal standard for LC-MS quantification. Since this compound has nearly identical chemical and physical properties to its non-deuterated counterpart but a different mass, it can be used to accurately quantify the metabolite in biological samples by correcting for variations in sample preparation and instrument response. aquigenbio.com

Probing Metabolic Pathways: By administering a deuterated parent drug, researchers can use the appearance of deuterated metabolites to elucidate complex biotransformation pathways and identify previously unknown metabolites. aquigenbio.comsciencecoalition.org This helps build a comprehensive picture of a drug's disposition.

Investigating Reaction Mechanisms: The KIE is a powerful tool for studying the mechanisms of enzymatic reactions. wikipedia.org The degree to which deuteration slows a reaction can provide evidence for which C-H bond is broken in the rate-determining step of the metabolic process.

Deuterium Metabolic Imaging (DMI): An emerging research area is the use of deuterated substrates for in vivo metabolic imaging with magnetic resonance (MR) methods. nih.gov While not yet applied to specific drug metabolites like this, the principle of using deuterated molecules to map metabolic activity in real-time holds promise for future non-invasive drug development studies. nih.gov

The development and application of this compound exemplify a broader trend in pharmaceutical science where stable isotope-labeled compounds are integral to advancing drug discovery, improving analytical accuracy, and enabling more predictive and mechanistic understandings of drug action and metabolism. researchgate.net

Q & A

Q. What are the validated synthetic pathways for 10-Hydroxy Cabotegravir-d3, and how can researchers ensure reproducibility?

To synthesize this compound, employ deuterium-labeling techniques such as hydrogen-deuterium exchange under controlled acidic or basic conditions. Critical steps include:

- Characterization : Use nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) to confirm deuterium incorporation and positional specificity.

- Reproducibility : Document reaction parameters (temperature, solvent purity, catalyst ratios) rigorously. Cross-validate results with independent replicates and reference spectral libraries.

Refer to standardized protocols for deuterated compound synthesis, emphasizing traceability of raw materials and equipment calibration .

Q. Which analytical methods are most reliable for assessing the purity and stability of this compound in preclinical studies?

- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection at 254 nm, coupled with charged aerosol detection (CAD) for non-UV-absorbing impurities.

- Stability Testing : Conduct accelerated stability studies under varying pH, temperature, and humidity conditions (e.g., ICH Q1A guidelines). Use kinetic modeling to predict degradation pathways.

- Data Validation : Compare results against certified reference materials and perform inter-laboratory validation to minimize instrumental drift .

Q. How should researchers design initial bioactivity assays for this compound?

- Target Selection : Prioritize assays aligned with the parent compound’s mechanism (e.g., HIV integrase inhibition). Include positive controls (e.g., non-deuterated Cabotegravir) and negative controls (solvent-only).

- Dose-Response Curves : Use 8–12 concentration points spanning 0.1× to 100× the anticipated IC50.

- Statistical Power : Calculate sample sizes using tools like G*Power to ensure a minimum 80% power for detecting effect sizes ≥20% .

Advanced Research Questions

Q. What considerations are critical when transitioning from in vitro to in vivo efficacy studies for this compound?

- Model Selection : Use immunocompetent animal models (e.g., BALB/c mice) for HIV prophylaxis studies. Ensure pharmacokinetic (PK) parameters (Cmax, AUC) are scaled using allometric principles.

- Dosing Regimens : Optimize based on in vitro IC90 values, adjusting for plasma protein binding and metabolic clearance differences.

- Ethical Frameworks : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify animal use and minimize sample sizes .

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data?

- Hypothesis Testing : Evaluate potential causes (e.g., metabolic instability, tissue penetration barriers). Perform mass spectrometry imaging (MSI) to assess compound distribution in target tissues.

- Data Triangulation : Cross-reference with transcriptomic or proteomic datasets to identify off-target effects or compensatory pathways.

- Meta-Analysis : Use tools like RevMan to compare findings with published studies on structurally analogous deuterated compounds .

Q. What protocols ensure reproducibility in PK/PD studies of this compound?

- Standardization : Adhere to FDA Bioanalytical Method Validation guidelines for plasma sample analysis.

- Blinding : Implement double-blinding for sample processing and data analysis.

- Data Transparency : Share raw datasets and analytical codes via repositories like Zenodo. Include detailed Supplementary Materials on freeze-thaw cycles and matrix effects .

Q. How can multi-omics approaches enhance mechanistic studies of this compound?

- Integration Strategy : Combine RNA-seq (to identify gene expression changes) with metabolomics (LC-MS/MS) to map metabolic flux alterations.

- Pathway Analysis : Use tools like Ingenuity Pathway Analysis (IPA) or MetaboAnalyst to link omics data to biological pathways.

- Validation : Confirm key hits with CRISPR/Cas9 knockouts or isotopic tracer assays .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.